4-Bromo-7-methyl-1,1-(propylenedioxo)-indane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-methyl-1,1-(propylenedioxo)-indane: is an organic compound that belongs to the class of indane derivatives It is characterized by the presence of a bromine atom at the fourth position, a methyl group at the seventh position, and a 1,1-(propylenedioxo) group attached to the indane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methyl-1,1-(propylenedioxo)-indane typically involves the following steps:
Bromination: The starting material, 7-methylindane, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the fourth position.
Formation of the Propylenedioxo Group: The brominated intermediate is then reacted with propylene oxide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This step forms the 1,1-(propylenedioxo) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-methyl-1,1-(propylenedioxo)-indane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the propylenedioxo group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids from the methyl group.
Reduction: Formation of modified propylenedioxo groups.
Scientific Research Applications
4-Bromo-7-methyl-1,1-(propylenedioxo)-indane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-7-methyl-1,1-(propylenedioxo)-indane involves its interaction with specific molecular targets and pathways. The bromine atom and propylenedioxo group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-7-methylindane: Lacks the propylenedioxo group, making it less versatile in certain reactions.
7-Methyl-1,1-(propylenedioxo)-indane: Lacks the bromine atom, affecting its reactivity in substitution reactions.
4-Bromo-1,1-(propylenedioxo)-indane: Lacks the methyl group, influencing its overall chemical properties.
Uniqueness
4-Bromo-7-methyl-1,1-(propylenedioxo)-indane is unique due to the combination of the bromine atom, methyl group, and propylenedioxo group
Properties
Molecular Formula |
C13H15BrO2 |
---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
7-bromo-4-methylspiro[1,2-dihydroindene-3,2'-1,3-dioxane] |
InChI |
InChI=1S/C13H15BrO2/c1-9-3-4-11(14)10-5-6-13(12(9)10)15-7-2-8-16-13/h3-4H,2,5-8H2,1H3 |
InChI Key |
KMTMBDIJDWFGOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)CCC23OCCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.